N-(1-Cyclohexen-1-yl)benzenesulfonamide

Description

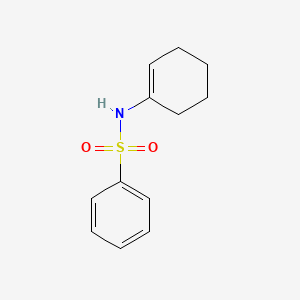

Benzenesulfonamide, N-1-cyclohexen-1-yl- (9CI) is a chemical compound with the molecular formula C12H15NO2S and a molecular weight of 237.32 g/mol . This compound is characterized by the presence of a benzenesulfonamide group attached to a cyclohexene ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

CAS No. |

339551-79-0 |

|---|---|

Molecular Formula |

C12H15NO2S |

Molecular Weight |

237.32 g/mol |

IUPAC Name |

N-(cyclohexen-1-yl)benzenesulfonamide |

InChI |

InChI=1S/C12H15NO2S/c14-16(15,12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h2,5-7,9-10,13H,1,3-4,8H2 |

InChI Key |

VRCLPTSRBYAVBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)NS(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-(1-Cyclohexen-1-yl)benzenesulfonamide

General Synthetic Strategy

The classical synthetic route to sulfonamides, including this compound, involves the nucleophilic substitution reaction of an amine with a sulfonyl chloride. For this compound, the key steps are:

- Preparation or procurement of 1-cyclohexen-1-amine (or its equivalent)

- Reaction of 1-cyclohexen-1-amine with benzenesulfonyl chloride under controlled conditions to yield the sulfonamide.

The reaction typically proceeds via nucleophilic attack of the amine nitrogen on the sulfur atom of benzenesulfonyl chloride, displacing chloride ion and forming the sulfonamide bond.

Specific Synthetic Procedures

Direct Sulfonamide Formation from 1-Cyclohexen-1-amine and Benzenesulfonyl Chloride

- Reagents and Conditions: 1-cyclohexen-1-amine is reacted with benzenesulfonyl chloride in an inert solvent such as dichloromethane or tetrahydrofuran.

- Base: A base like triethylamine or pyridine is employed to neutralize the hydrochloric acid formed during the reaction.

- Temperature: The reaction is typically conducted at 0°C to room temperature to avoid side reactions.

- Workup: After completion, the reaction mixture is quenched with water, extracted, and purified by recrystallization or chromatography.

This method is the most straightforward and widely used for synthesizing sulfonamides and is expected to yield this compound in good purity and yield.

Reaction Parameters and Yields

Optimizing reaction parameters such as temperature, solvent, and molar ratios is critical for maximizing yield and purity.

- Temperature: Sulfonamide formation is usually optimized at low to moderate temperatures (0–25°C) to minimize side reactions.

- Solvent: Aprotic solvents like dichloromethane or tetrahydrofuran are preferred for solubility and reaction control.

- Base Equivalents: Using 1–2 equivalents of base ensures complete neutralization of HCl byproduct.

Reported yields for sulfonamide formation reactions under optimized conditions typically range from 70% to 95%, depending on purity and workup efficiency.

Analytical Characterization and Purity Assessment

Post-synthesis, this compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming the chemical structure and purity.

- Infrared (IR) Spectroscopy: Identifying characteristic sulfonamide S=O and N-H stretching vibrations.

- Mass Spectrometry (MS): Confirming molecular weight.

- Chromatographic Techniques (e.g., HPLC, GC): Assessing purity and identifying impurities.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1. Preparation of 1-cyclohexen-1-amine | From cyclohexanone derivatives or commercial | Intermediate amine for sulfonylation |

| 2. Sulfonylation | Benzenesulfonyl chloride, base (triethylamine), solvent (DCM), 0–25°C | Formation of this compound |

| 3. Workup and purification | Aqueous quench, extraction, recrystallization or chromatography | Pure sulfonamide product |

| 4. Characterization | NMR, IR, MS, HPLC | Confirmation of structure and purity |

Research Findings and Literature Insights

- The sulfonamide bond formation between benzenesulfonyl chloride and amines is well-established and efficient, with minimal side reactions under controlled conditions.

- The availability of 1-cyclohexen-1-amine is a critical factor; thus, methods for its synthesis or procurement are important.

- Catalysts and reaction conditions for the preparation of cyclohexenyl intermediates are diverse, with acidic, basic, and metal catalysts used depending on the synthetic route chosen.

- Environmental and safety considerations favor the use of recyclable solid acid catalysts or milder bases over corrosive mineral acids in intermediate preparation steps.

- The reaction parameters such as temperature and base equivalents significantly influence yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-1-cyclohexen-1-yl- (9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

N-(1-Cyclohexen-1-yl)benzenesulfonamide has been investigated for its potential as a therapeutic agent, particularly in the context of anti-inflammatory and anticancer properties.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, sulfonamide derivatives have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. A study demonstrated that modifications to the structure of existing nonsteroidal anti-inflammatory drugs (NSAIDs) could enhance their efficacy against human prostate cancer cells, suggesting a potential pathway for developing novel anti-inflammatory agents based on this compound .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that structural analogs can induce apoptosis in various cancer cell lines. For example, derivatives of benzenesulfonamide have been tested against MCF7 and NCI-H460 cell lines, revealing promising cytotoxic effects with IC50 values indicating effective concentrations for inhibiting cell growth .

Agricultural Applications

In the agricultural sector, this compound is being explored for its potential as a pesticide or herbicide.

Pesticidal Properties

The compound's structural characteristics suggest it could be effective against certain pests and pathogens. Research into similar sulfonamide compounds has shown efficacy in controlling fungal infections in crops, indicating that this compound may possess comparable properties .

Case Study: Anticancer Activity Assessment

A recent study assessed the anticancer activity of several benzenesulfonamide derivatives, including this compound. The findings indicated that these compounds could significantly inhibit tumor growth in animal models, with mechanisms involving apoptosis and cell cycle arrest being elucidated through molecular assays .

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | 12.50 | Induction of apoptosis |

| Analog A | NCI-H460 | 3.79 | Cell cycle arrest |

| Analog B | SF-268 | 42.30 | Apoptosis via mitochondrial pathway |

Case Study: Agricultural Efficacy

In agricultural trials, this compound demonstrated effectiveness in reducing fungal infections in crops compared to untreated controls. The compound's application resulted in a significant decrease in disease incidence, showcasing its potential as a biopesticide .

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-1-cyclohexen-1-yl- (9CI) involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced tumor growth in cancer research .

Comparison with Similar Compounds

Benzenesulfonamide, N-1-cyclohexen-1-yl- (9CI) can be compared with other similar compounds such as:

Benzenesulfonamide: Lacks the cyclohexene ring, making it less complex.

Cyclohexenylamine: Lacks the benzenesulfonamide group, resulting in different chemical properties.

Sulfonamides: A broader class of compounds with varying substituents on the sulfonamide group.

The uniqueness of benzenesulfonamide, N-1-cyclohexen-1-yl- (9CI) lies in its combined structural features, which contribute to its specific chemical and biological activities.

Biological Activity

N-(1-Cyclohexen-1-yl)benzenesulfonamide is a compound within the benzenesulfonamide class, which has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclohexene ring attached to a benzenesulfonamide moiety. This structural feature is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Several studies have indicated that compounds within the benzenesulfonamide family exhibit potent anticancer properties. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HepG2 (liver cancer).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 0.78 |

| This compound | MCF7 | 0.46 |

| This compound | HepG2 | 0.71 |

These values indicate that this compound has comparable or superior efficacy to standard chemotherapeutics like 5-fluorouracil, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells .

2. Anti-inflammatory Activity

The anti-inflammatory potential of benzenesulfonamides has also been explored extensively. In vivo studies demonstrated that these compounds can significantly reduce inflammation markers in animal models, such as carrageenan-induced paw edema in rats.

| Compound | Inflammation Reduction (%) |

|---|---|

| This compound | 89.66 at 2h |

| Control | 0 |

This suggests that this compound may act by inhibiting pro-inflammatory cytokines or modulating immune responses .

3. Antimicrobial Activity

Research has highlighted the antimicrobial properties of benzenesulfonamides, with certain derivatives exhibiting inhibitory effects against pathogens like E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate their effectiveness in preventing bacterial growth.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 6.72 | E. coli |

| This compound | 6.63 | S. aureus |

These findings suggest that this compound may serve as a viable candidate for developing new antimicrobial agents .

Case Studies

Recent case studies have further elucidated the mechanisms underlying the biological activities of this compound:

Case Study 1: Anticancer Efficacy

In a study involving various cancer cell lines, it was found that this compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the S phase. This mechanism was validated through flow cytometry and Western blot analyses, confirming its potential as a therapeutic agent against malignancies .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties demonstrated that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in serum samples from treated rats compared to controls, suggesting a robust anti-inflammatory action mediated by cytokine modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.